N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE
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Overview
Description
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is an organic compound characterized by the presence of sulfonamide and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-methylphenylmethylthio)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfanyl groups may also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar in structure but lacks the sulfanyl groups.
2-[(RS)-(4-METHYLPHENYL)PHENYLMETHOXY]-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE: Contains a similar aromatic structure but different functional groups.
Properties
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S3/c1-14-3-5-15(6-4-14)13-22-12-11-18-23(19,20)17-9-7-16(21-2)8-10-17/h3-10,18H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXHLBDXOZYHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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